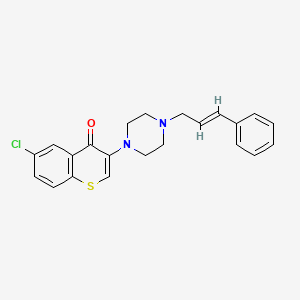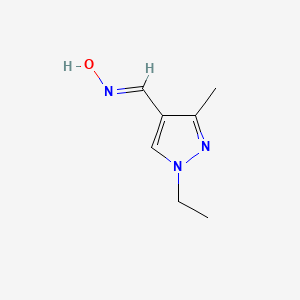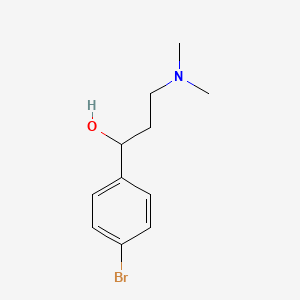![molecular formula C20H22Cl2FN3O3S2 B2714055 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(4-fluorophenyl)sulfonylacetamide;hydrochloride CAS No. 1216879-69-4](/img/structure/B2714055.png)
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(4-fluorophenyl)sulfonylacetamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(4-fluorophenyl)sulfonylacetamide;hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. It is identified by the CAS number 1216879-69-4. This compound is known for its unique chemical structure and biological activity, making it a subject of interest in various fields of study.
Mechanism of Action
Target of Action
Tcmdc-142800 primarily targets the protein kinase PfCLK3 in the malarial parasite Plasmodium falciparum . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
Tcmdc-142800 interacts with PfCLK3, inhibiting its function . The interaction occurs between the kinase hinge region peptide backbone and the azaindole via two H-bonds . This interaction disrupts the normal function of PfCLK3, which is crucial for the correct assembly and catalytic activity of spliceosomes .
Biochemical Pathways
The inhibition of PfCLK3 by Tcmdc-142800 affects the RNA splicing pathway in the malarial parasite . PfCLK3, along with other members of the PfCLK family, plays a key role in the processing of parasite RNA . Therefore, the inhibition of PfCLK3 disrupts the normal RNA splicing process, affecting the survival and development of the parasite .
Pharmacokinetics
The compound is described as a promising hit for a medicinal chemistry program to develop as a preclinical lead . This suggests that it has been found to have suitable properties for further development, which would typically include acceptable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of Tcmdc-142800’s action is the disruption of RNA splicing in the malarial parasite, which is essential for its survival . This leads to the death of the parasite, making Tcmdc-142800 a potential antimalarial drug .
Biochemical Analysis
Biochemical Properties
Tcmdc-142800 has been found to interact with the Plasmodium falciparum prolyl-tRNA synthetase (PfProRS), an enzyme involved in protein synthesis . This interaction is believed to inhibit the activity of PfProRS, thereby affecting the biochemical reactions it catalyzes .
Cellular Effects
The cellular effects of Tcmdc-142800 are primarily related to its inhibitory action on PfProRS. This inhibition disrupts protein translation, which can have wide-ranging effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Tcmdc-142800 involves binding to PfProRS outside the active site . This binding inhibits the enzyme’s activity, leading to changes in gene expression and potentially affecting other biomolecular interactions .
Metabolic Pathways
Tcmdc-142800 is involved in the metabolic pathway of protein synthesis, specifically the process of tRNA aminoacylation . It interacts with PfProRS, an enzyme that plays a crucial role in this pathway .
Chemical Reactions Analysis
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(4-fluorophenyl)sulfonylacetamide;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(4-fluorophenyl)sulfonylacetamide;hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, it has shown potential as a therapeutic agent due to its biological activity and effects on cell function. Additionally, it has applications in environmental research, where it is studied for its potential impact on environmental processes.
Comparison with Similar Compounds
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(4-fluorophenyl)sulfonylacetamide;hydrochloride can be compared with other similar compounds, such as Tcmdc-142204 and GSK1583248A . These compounds share similar chemical structures and biological activities but may differ in their specific applications and mechanisms of action. This compound is unique in its specific chemical structure and the range of applications it offers in various fields of research.
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(4-fluorophenyl)sulfonylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3O3S2.ClH/c1-13-4-9-16(21)19-18(13)23-20(29-19)25(11-10-24(2)3)17(26)12-30(27,28)15-7-5-14(22)6-8-15;/h4-9H,10-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJERZFXZIYWZRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCN(C)C)C(=O)CS(=O)(=O)C3=CC=C(C=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide](/img/structure/B2713979.png)

![4-Chloro-N-[(pentafluorophenyl)methyl]benzamide](/img/structure/B2713982.png)

![Ethyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate](/img/structure/B2713984.png)
![1-(3-Chloro-4-methylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2713986.png)




![2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B2713995.png)
